N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the class of 1,2,3-triazole carboxamides, characterized by a triazole core substituted with a pyridinyl group at position 5, a 3,4-dimethylphenyl group at position 1, and a 3,5-difluorophenylmethyl carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2N5O/c1-14-3-4-20(9-15(14)2)30-22(17-5-7-26-8-6-17)21(28-29-30)23(31)27-13-16-10-18(24)12-19(25)11-16/h3-12H,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMJYUHHYRBMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC(=C3)F)F)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is typically carried out in the presence of a copper(I) catalyst under mild conditions.
Substitution Reactions: The introduction of the 3,5-difluorophenyl and 3,4-dimethylphenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Coupling Reactions: The pyridine ring can be introduced through coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
To contextualize the uniqueness of N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide , a comparative analysis of its structural analogs is presented below.
Table 1: Structural Features of Triazole and Pyrazole Derivatives
Key Observations :
Core Heterocycle: The target compound utilizes a 1,2,3-triazole core, distinguishing it from pyrazole or pyrazoline derivatives (e.g., ). Triazoles are known for superior metabolic stability compared to pyrazoles due to reduced susceptibility to oxidative degradation .
Fluorination : The 3,5-difluorophenylmethyl group in the target compound enhances lipophilicity and bioavailability, similar to fluorophenyl groups in pyrazole analogs (e.g., ) .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring which is known for its diverse biological activities. The presence of difluorophenyl and dimethylphenyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening of various compounds against cancer cell lines demonstrated that triazole derivatives exhibit significant cytotoxic effects. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated an IC50 value that suggests potent activity:
The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3/7 activity and upregulation of p53 expression in treated cells.
The compound's mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it has been shown to inhibit steroid sulfatase activity, which is crucial for cancer cell growth. This inhibition leads to reduced levels of active steroid hormones that promote tumor growth .
Study 1: In Vivo Efficacy
A study investigated the in vivo efficacy of the compound using xenograft models. Mice implanted with MCF-7 cells were treated with varying doses of the compound. The results showed a significant reduction in tumor size compared to control groups, confirming its potential as an effective anticancer agent .
Study 2: Toxicity Profile
In assessing the safety profile, acute toxicity studies were performed in rat models. The compound demonstrated a favorable safety profile with no observed mortality at doses up to 183 mg/kg body weight; however, some weight loss was noted .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step procedures, including nucleophilic substitution and cyclization. For example:
- Alkylation steps : Use of K₂CO₃ in DMF as a base-solvent system (1.1–1.2 equivalents of alkylating agents) at room temperature to minimize side reactions .
- Triazole core formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") under anhydrous, inert conditions to prevent oxidation .
- Key intermediates : Fluorophenyl and pyridinyl substituents are introduced via Suzuki-Miyaura coupling or halogen exchange .
Q. How is structural confirmation typically performed for this compound?
- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles (e.g., dihedral angles between triazole and fluorophenyl groups) .
- Spectroscopic methods :
- NMR : Confirms substituent positions (e.g., ¹H-NMR for methyl protons on the dimethylphenyl group at δ ~2.3 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 467.15) .
Q. What are the solubility challenges of this compound, and what initial solutions are recommended?
- Low aqueous solubility : Common due to hydrophobic aryl/heteroaryl groups.
- Mitigation strategies :
| Approach | Example | Reference |
|---|---|---|
| Co-solvents | DMSO (<10% v/v) or cyclodextrin inclusion complexes | |
| Salt formation | Hydrochloride or trifluoroacetate salts to enhance polarity |
Q. How can researchers assess the compound's preliminary biological activity?
- Enzyme inhibition assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cellular models : Dose-response curves in cancer or inflammation-relevant cell lines (e.g., HepG2 or RAW264.7) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield?
- Parameters : Vary temperature, solvent polarity, and catalyst loading.
- Example : A 2³ factorial design for CuAAC optimization identified 60°C and 5 mol% CuI as optimal, improving yield from 45% to 82% .
- Statistical tools : Response surface methodology (RSM) or ANOVA for interaction effects .
Q. How should researchers resolve contradictory biological activity data across assays?
- Replicate experiments : Ensure consistency in cell passage number, serum batch, and assay plate reader calibration .
- Orthogonal assays : Compare radiometric vs. fluorescence-based readouts to rule out interference from autofluorescence .
Q. What structural modifications enhance target selectivity in SAR studies?
- Fluorine substitution : 3,5-Difluorophenyl groups improve metabolic stability and π-stacking with hydrophobic enzyme pockets .
- Pyridinyl vs. phenyl : Pyridinyl at position 5 increases solubility but may reduce affinity for ATP-binding pockets .
Q. What advanced spectroscopic techniques characterize dynamic molecular interactions?
- NOESY NMR : Identifies spatial proximity between the pyridinyl group and fluorophenyl methyl .
- DFT calculations : Predict electrostatic potential surfaces to rationalize binding modes (e.g., Gaussian 16 with B3LYP/6-31G*) .
Q. How can alternative synthetic pathways improve scalability?
Q. How does purity (>98%) impact bioactivity, and how is it validated?
Q. What strategies identify metabolites in pharmacokinetic studies?
Q. How do crystallographic studies inform polymorph stability?
- Thermogravimetric analysis (TGA) : Correlate melting points (e.g., 215°C for Form I vs. 198°C for Form II) with lattice energy .
- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···F contacts contribute 12% to crystal packing) .
Data Contradiction and Optimization Tables
Table 1 : Solubility Enhancement Strategies
| Method | Solubility (μg/mL) | Bioavailability (AUC, h·ng/mL) | Reference |
|---|---|---|---|
| DMSO (10%) | 120 ± 15 | 450 ± 30 | |
| HP-β-CD complex | 85 ± 10 | 380 ± 25 |
Table 2 : DoE Parameters for CuAAC Optimization
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp (°C) | 40 | 80 | 60 |
| CuI (mol%) | 2 | 10 | 5 |
| Reaction Time (h) | 4 | 12 | 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
